N-Ethyl-2-iodoaniline;hydrochloride
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Overview
Description
N-Ethyl-2-iodoaniline;hydrochloride is a chemical compound with the molecular formula C8H11ClIN. It is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-iodoaniline;hydrochloride typically involves the iodination of N-ethyl aniline. One common method is the Sandmeyer reaction, where N-ethyl aniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve low temperatures and acidic conditions to stabilize the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-iodoaniline;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the formation of N-ethyl-2-aminobenzene derivatives.
Oxidation Reactions: The compound can be oxidized to form N-ethyl-2-iodobenzene oxide.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products
The major products formed from these reactions include various substituted anilines, iodobenzene derivatives, and aminobenzene derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
N-Ethyl-2-iodoaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-iodoaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-iodoaniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-3-iodoaniline: Iodine atom attached to the meta position instead of the ortho position.
N-Ethyl-2-bromoaniline: Bromine atom instead of iodine.
Uniqueness
N-Ethyl-2-iodoaniline;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to other halogenated anilines. The ortho position of the iodine atom also influences the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-ethyl-2-iodoaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUZHEPDQKPJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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